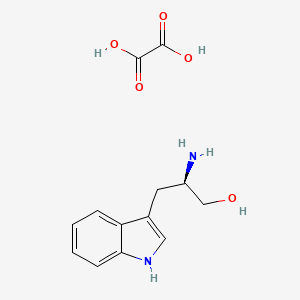

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate is a chiral compound that is likely to have biological activity due to the presence of the indole moiety, which is a common structure in many pharmacologically active molecules. The compound's stereochemistry, indicated by the "(R)" prefix, suggests that it is an enantiomer with a specific three-dimensional orientation. This orientation can be crucial for the interaction of the compound with biological targets.

Synthesis Analysis

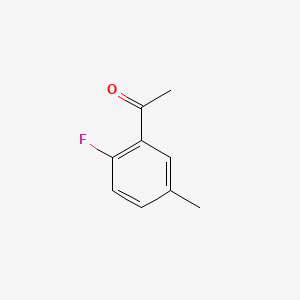

The synthesis of related indole-containing compounds has been explored in the literature. For instance, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, which shows the feasibility of synthesizing complex molecules with indole moieties and chiral centers . Additionally, a facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines has been achieved through a five-step sequence, starting from intermediate ketones prepared by a modified Nef reaction and proceeding through condensation with (R)-(+)-2-methyl-2-propanesulfinamids, followed by desulfonation to yield the target products with high enantiopurity . These methods could potentially be adapted or serve as inspiration for the synthesis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate.

Molecular Structure Analysis

While the specific molecular structure analysis of (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate is not provided in the given papers, the general structure can be inferred. The compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a chiral carbon center, which is important for its biological activity. The molecular structure would also include an oxalate group, which is a dianion derived from oxalic acid and could be involved in salt formation with the amino group of the compound.

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse. The indole moiety can undergo various electrophilic substitutions, and the amino group can participate in reactions typical for amines, such as salt formation or amide bond formation. The chiral center in the compound may also influence the outcome of reactions, as it can lead to stereoselective processes. The synthesis methods described in the papers provide insight into the types of chemical reactions that can be used to construct such molecules, including condensation and desulfonation reactions .

Physical and Chemical Properties Analysis

Scientific Research Applications

Indole Derivatives in Scientific Research

Indole derivatives, including compounds structurally related to (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate, have been extensively studied for their diverse applications in scientific research:

Agricultural and Biomedical Sciences : The ninhydrin reaction, which involves primary amino groups forming various chromophores, has extensive applications across a broad spectrum of disciplines, including agricultural, biochemical, clinical, and nutritional sciences. This reaction can analyze compounds like amino acids, peptides, and proteins, highlighting the versatility of indole derivatives in analytical chemistry and biochemistry (Friedman, 2004).

Synthesis Methods : Indole synthesis techniques have evolved significantly, offering frameworks for the classification of all indole syntheses. These methods have applications in organic chemistry for developing pharmaceuticals and other indole-based compounds, underscoring the chemical versatility and importance of indole structures in scientific research (Taber & Tirunahari, 2011).

Neurotransmitter Receptors : Indole derivatives play roles in neurotransmitter receptor trafficking, such as in the case of NMDA receptors. Understanding the molecular mechanisms of receptor trafficking can inform research on psychiatric and neurological diseases, offering insights into potential therapeutic targets (Horak et al., 2014).

Hepatic Protection : Indole-3-Carbinol (I3C) and its derivatives have shown protective effects on chronic liver injuries. This demonstrates the potential therapeutic applications of indole derivatives in treating liver diseases through anti-fibrosis, anti-tumor, and anti-inflammatory effects (Wang et al., 2016).

Oxidative Stress and Inflammation : The involvement of oxalate and related compounds in oxidative stress and inflammation, particularly in conditions like calcium oxalate nephrolithiasis, indicates the relevance of studying indole and oxalate derivatives for understanding and potentially mitigating these biological processes (Khan, 2014).

properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C2H2O4/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;3-1(4)2(5)6/h1-4,6,9,13-14H,5,7,12H2;(H,3,4)(H,5,6)/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMDBEAUGRIWDE-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)